9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Description
9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a heterocyclic compound characterized by a fused triazolo-naphthyridine core. Key structural features include:
- Trifluoromethyl groups at positions 2 and 4: These electron-withdrawing groups improve metabolic stability and lipophilicity, favoring membrane permeability .
- Triazolo[4,3-a][1,8]naphthyridine backbone: This scaffold is associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects .
Its physicochemical properties, such as predicted density (~1.28 g/cm³) and moderate PSA (~52.31 Ų), suggest balanced solubility and permeability .
Properties
IUPAC Name |
9-[(E)-2-phenylethenyl]-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N4/c20-18(21,22)13-10-14(19(23,24)25)26-17-12(13)7-9-16-28-27-15(29(16)17)8-6-11-4-2-1-3-5-11/h1-10H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJGWTQHDOCPTD-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are structurally similar, are known to interact with a variety of enzymes and receptors.
Mode of Action
Triazole derivatives are known to inhibit ergosterol synthesis and block the p450-dependent enzyme (cyp 51), which is crucial for fungal cell membrane integrity. This suggests that 9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine might have a similar mode of action.
Biochemical Pathways
Some triazole derivatives have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3. This could potentially be a pathway affected by this compound.
Pharmacokinetics
Triazole compounds are known to bind readily in the biological system, suggesting that this compound might have good bioavailability.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Microwave-assisted methods (e.g., ) typically offer higher yields and purity compared to traditional reflux .
- FeCl₃·6H₂O is a versatile catalyst for triazolo-naphthyridine synthesis, enabling solvent-free conditions .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Key Observations :
- The target compound’s trifluoromethyl groups may enhance antimicrobial potency compared to non-halogenated analogs .
- Styryl substituents could modulate selectivity for kinase or protease targets, though experimental validation is needed.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Catalyst | Solvent | Time (min) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| FeCl₃·6H₂O | Solid | 10 | 85 | 96 | |
| Thallium(III) acetate | Methanol | 5 | 92 | 98 |
Advanced Question: How do mechanistic pathways differ between oxidative cyclization and cross-coupling strategies for triazolo-naphthyridine core formation?
Methodological Answer:
- Oxidative Cyclization (e.g., Chloramine-T): Proceeds via hydrazone intermediate oxidation, forming the triazole ring through intramolecular N–N bond formation. This method favors regioselectivity at the 1,8-naphthyridine C3 position .
- Cross-Coupling (e.g., Sonogashira): Requires halogenated precursors (6-halo derivatives) and Pd/Cu catalysts. While effective for styryl group introduction, it risks side reactions like over-alkylation .
- Key Validation: ¹H NMR tracking of intermediates and DFT calculations to confirm transition states .
Basic Question: What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
Prioritize assays aligned with reported bioactivities:
- Anti-inflammatory: COX-2 inhibition (IC₅₀) and TNF-α suppression in murine macrophages .
- Antimicrobial: Broth microdilution against S. aureus (MIC: 2–8 µg/mL) and E. coli (MIC: 4–16 µg/mL) .
- Anticancer: MTT assay on HeLa and MCF-7 cell lines (IC₅₀: 10–25 µM) .
Note: Include positive controls (e.g., indomethacin for anti-inflammatory, ciprofloxacin for antimicrobial) .
Advanced Question: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from structural variations (e.g., trifluoromethyl placement) or assay conditions. Mitigation strategies:
Orthogonal Assays: Confirm α-glucosidase inhibition via both spectrophotometric (PNPG substrate) and fluorometric methods .
Structural Characterization: Correlate X-ray crystallography or ¹⁹F NMR data with activity trends (e.g., trifluoromethyl groups enhance membrane permeability but reduce solubility) .
Dose-Response Curves: Validate IC₅₀ values across multiple replicates to rule out assay variability .
Advanced Question: What is the role of trifluoromethyl groups in modulating topoisomerase I inhibition?
Methodological Answer:
Trifluoromethyl groups at C2 and C4 positions:
- Electronic Effects: Increase electron-withdrawing character, stabilizing DNA-topoisomerase I complexes (confirmed via docking studies) .
- Steric Effects: Bulkier substituents reduce binding affinity. For example, replacing CF₃ with CH₃ decreases inhibition by 40% .
- Validation: Competitive inhibition assays with camptothecin as a reference inhibitor .
Basic Question: Which purification techniques are most effective for isolating this compound?
Methodological Answer:
- Chromatography: Use silica gel (70–230 mesh) with ethyl acetate/hexane (3:7) for baseline separation of styryl isomers .
- Recrystallization: Ethanol/water (8:2) yields >99% purity for crystallography-grade samples .
- Avoid: Gel permeation chromatography (GPC) due to poor solubility in THF .
Advanced Question: How to design structure-activity relationship (SAR) studies for 9-styryl derivatives?
Methodological Answer:
Core Modifications: Compare triazolo[4,3-a] vs. imidazo[1,2-a] fused systems. The former shows 3× higher anti-inflammatory activity .
Substituent Effects:
- Styryl Group: Electron-donating groups (e.g., -OCH₃) enhance antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for -NO₂) .
- CF₃ Placement: C2 and C4 positions optimize lipophilicity (logP: 3.2 vs. 2.5 for mono-CF₃) .
Tools: Use CoMFA or QSAR models to predict activity cliffs .
Advanced Question: What analytical strategies validate synthetic intermediates with complex NMR splitting patterns?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
